molecular formula C11H8N4O2 B2571991 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile CAS No. 338968-26-6

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B2571991
CAS No.: 338968-26-6
M. Wt: 228.211
InChI Key: XRLRQINHBBKTDU-UHFFFAOYSA-N
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Description

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and an appropriate amine under catalytic conditions. For example, a one-pot three-component reaction can be employed using recyclable polyethylene glycol (PEG-400) and glycerol as solvents at 100°C . This method is characterized by its operational simplicity, high yields, and environmentally friendly nature.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. The choice of solvents and catalysts would also be critical to ensure the process is both cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-amino-4-(3-aminophenyl)-1H-pyrrole-3-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-(3-aminophenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with an amino group instead of a nitro group.

    2-amino-4-(3-methylphenyl)-1H-pyrrole-3-carbonitrile: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics .

Properties

IUPAC Name

2-amino-4-(3-nitrophenyl)-1H-pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-9-10(6-14-11(9)13)7-2-1-3-8(4-7)15(16)17/h1-4,6,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLRQINHBBKTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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